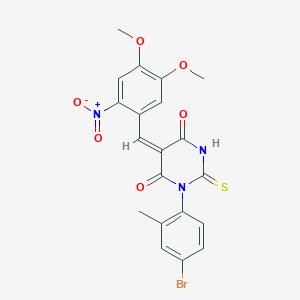![molecular formula C11H13FN2O2 B5116928 N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea, also known as FVU, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a urea derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is not fully understood. However, studies have suggested that N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have several biochemical and physiological effects. In addition to its antiproliferative and apoptotic effects, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea for lab experiments is its potency against cancer cell lines. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have a lower toxicity profile than many other anticancer agents, making it a promising candidate for further research. However, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may have limited efficacy against certain types of cancer.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea. One area of interest is the development of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea analogs with improved potency and selectivity against cancer cells. Another area of interest is the investigation of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea's potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea and its long-term effects on human health.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is a multistep process that involves the reaction of various chemical compounds. The most commonly used method for synthesizing N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea involves the reaction of 4-fluoroaniline with ethyl chloroformate to form N-(4-fluorophenyl) carbamate. This intermediate compound is then reacted with vinyl acetate to form N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl] carbamate. Finally, the compound is treated with a base to form N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea.
Scientific Research Applications
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is in cancer research. Several studies have shown that N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(2-ethenoxyethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-2-16-8-7-13-11(15)14-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVODUMORVWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)

![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)
![1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5116892.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)
